4-(2-Methoxy-phenyl)-1,3-dihydro-imidazol-2-one
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Overview
Description
4-(2-Methoxy-phenyl)-1,3-dihydro-imidazol-2-one is a chemical compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a methoxyphenyl group attached to the imidazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxy-phenyl)-1,3-dihydro-imidazol-2-one can be achieved through various synthetic routes. One common method involves the reaction of 2-methoxybenzaldehyde with ethylenediamine in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions, and the product is obtained after purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and distillation to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxy-phenyl)-1,3-dihydro-imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the imidazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various substituted imidazole derivatives .
Scientific Research Applications
4-(2-Methoxy-phenyl)-1,3-dihydro-imidazol-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-Methoxy-phenyl)-1,3-dihydro-imidazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, it can interact with receptors, altering signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share structural similarities and exhibit similar biological activities.
4-(2-Methoxyphenyl)-2-oxobut-3-enoic acid: This compound has a similar methoxyphenyl group and undergoes comparable chemical reactions.
Uniqueness
4-(2-Methoxy-phenyl)-1,3-dihydro-imidazol-2-one is unique due to its specific imidazole structure and the presence of the methoxyphenyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
936250-04-3 |
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Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
4-(2-methoxyphenyl)-1,3-dihydroimidazol-2-one |
InChI |
InChI=1S/C10H10N2O2/c1-14-9-5-3-2-4-7(9)8-6-11-10(13)12-8/h2-6H,1H3,(H2,11,12,13) |
InChI Key |
ZVNBEOIRQYISLP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CNC(=O)N2 |
Origin of Product |
United States |
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